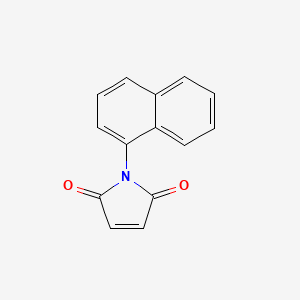

1-(naphthalen-1-yl)-1H-pyrrole-2,5-dione

Description

General Overview of Maleimide (B117702) Chemistry in Organic Synthesis

Maleimides are a class of organic compounds characterized by the pyrrole-2,5-dione core. This heterocyclic motif is a cornerstone in organic synthesis, primarily due to the reactivity of its carbon-carbon double bond. This electrophilic double bond readily participates in a variety of chemical transformations, most notably Michael additions and Diels-Alder reactions. rsc.org The synthetic versatility of maleimides allows for their incorporation into a wide array of molecular architectures, making them invaluable building blocks for complex molecules.

Significance of the Pyrrole-2,5-dione Scaffold in Medicinal Chemistry and Materials Science

The pyrrole-2,5-dione scaffold is not merely a synthetic curiosity; it is a recurring structural motif in numerous biologically active compounds and advanced materials. In medicinal chemistry, this scaffold is present in molecules exhibiting a range of therapeutic properties, including anticancer and anti-inflammatory activities. nasa.gov Its ability to covalently interact with biological nucleophiles, such as the thiol groups of cysteine residues in proteins, underpins many of its applications in chemical biology. In materials science, the pyrrole-2,5-dione unit is integral to the development of high-performance polymers, thermosetting resins, and functional coatings, owing to its capacity to undergo polymerization and cross-linking reactions. nih.gov

Specific Context of N-Aryl Maleimides

N-Aryl maleimides are a subclass of maleimides where the nitrogen atom of the pyrrole-2,5-dione ring is substituted with an aromatic group. This aryl substitution significantly influences the electronic properties and, consequently, the reactivity of the maleimide double bond. The electron-withdrawing nature of the aryl group enhances the electrophilicity of the double bond, making N-aryl maleimides particularly reactive towards nucleophiles. This heightened reactivity is advantageous in various applications, including bioconjugation and the synthesis of advanced polymers. mdpi.com

Focus on 1-(naphthalen-1-yl)-1H-pyrrole-2,5-dione within the N-Aryl Maleimide Class

Within the diverse family of N-aryl maleimides, this compound stands out due to the presence of the bulky and electronically distinct naphthalene (B1677914) moiety. This structural feature imparts unique photophysical properties and steric considerations that influence its reactivity and potential applications. The naphthalene group, a well-known fluorophore, suggests the potential for this compound to be used in fluorescent applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3369-39-9 |

| Molecular Formula | C₁₄H₉NO₂ |

| Molecular Weight | 223.23 g/mol |

| Melting Point | 116-117 °C |

| Boiling Point | 405.8 °C at 760 mmHg |

| Appearance | Solid nist.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-naphthalen-1-ylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-13-8-9-14(17)15(13)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWHYOHVWHQWFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285233 | |

| Record name | 1-(Naphthalen-1-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3369-39-9 | |

| Record name | 3369-39-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Naphthalen-1-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Naphthalen 1 Yl 1h Pyrrole 2,5 Dione and Its Derivatives

Conventional Synthesis Routes of N-Aryl Maleimidesmdpi.comresearchgate.netchemrxiv.org

The classical and most widely employed method for synthesizing N-aryl maleimides, including 1-(naphthalen-1-yl)-1H-pyrrole-2,5-dione, is a robust two-step process. iosrjournals.org This method begins with the reaction of a primary aryl amine with maleic anhydride (B1165640), followed by a dehydration and ring-closing step.

Two-Step Synthesis from Anilines and Maleic Anhydride (Formation of Maleamic Acid Intermediate followed by Cyclization)mdpi.com

The foundational route to N-aryl maleimides involves two distinct stages. srce.hrresearchgate.net The first step is the acylation of an aniline (B41778) (such as 1-naphthylamine (B1663977) for the target compound) with maleic anhydride. mdpi.com This reaction is typically carried out at room temperature in a suitable solvent like diethyl ether or chloroform, leading to the formation of an N-aryl maleamic acid intermediate. mdpi.comsrce.hr This initial step is generally efficient, with reported yields often ranging from 87% to 95%. mdpi.com

The second step involves the cyclodehydration of the maleamic acid to form the final maleimide (B117702) ring. google.com This is commonly achieved by heating the intermediate in acetic anhydride with a catalytic amount of anhydrous sodium acetate (B1210297). mdpi.comsrce.hrtandfonline.com This cyclization step is also high-yielding, typically providing the desired N-aryl maleimide in yields of 79% to 93%. mdpi.com

| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield |

| 1. Acylation | Aryl Amine, Maleic Anhydride | Diethyl Ether | Room Temperature | N-Aryl Maleamic Acid | 87-95% mdpi.com |

| 2. Cyclization | N-Aryl Maleamic Acid | Acetic Anhydride, Sodium Acetate | Reflux/Heat | N-Aryl Maleimide | 79-93% mdpi.com |

Catalyst-Mediated Cyclization Approachesresearchgate.netchemrxiv.org

While the conventional two-step method often uses sodium acetate as a catalyst, various other catalytic systems have been developed to facilitate the cyclization of the maleamic acid intermediate under different conditions. mdpi.comtandfonline.com These approaches aim to improve efficiency, yield, and reaction conditions.

Alternative reagents for promoting ring closure include acetyl chloride with triethylamine, or the use of methanesulfonic acid. iosrjournals.org N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the atroposelective synthesis of N-aryl maleimides, proceeding under mild conditions. chemrxiv.orgchemrxiv.org Another patented method employs betaine (B1666868) for the thermal cyclization of maleamic acids in an organic solvent at temperatures between 100 to 180°C. google.com Furthermore, systems like triphenylphosphine (B44618) (PPh3) combined with bromotrichloromethane (B165885) (BrCCl3) have been utilized to effect this transformation. iosrjournals.org In some cases, Lewis acids such as zinc bromide (ZnBr2) are used in conjunction with reagents like hexamethyldisilazane (B44280) (HMDS) to drive the cyclization reaction. google.com

| Catalyst/Reagent System | Substrate | Notes |

| Sodium Acetate/Acetic Anhydride | N-Aryl Maleamic Acid | The most common and traditional method. mdpi.comsrce.hr |

| N-Heterocyclic Carbenes (NHCs) | Phthalamic/Maleamic Acids | Allows for atroposelective synthesis under mild conditions. chemrxiv.orgchemrxiv.org |

| Betaine | Maleamic Acids | Used for thermal cyclization at 100-180°C. google.com |

| PPh3/BrCCl3 | Maleanilic Acid | An alternative method for ring closure. iosrjournals.org |

| ZnBr2/HMDS | N-cyclic Maleamic Acid | Lewis acid catalysis to promote cyclization. google.com |

Advanced and Green Synthetic Protocolsresearchgate.netacs.org

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for the synthesis of N-aryl maleimides. These advanced protocols include the use of microwave irradiation, environmentally safe solvents, and catalyst-free conditions to reduce energy consumption, waste, and the use of hazardous materials. researchgate.netnih.gov

Microwave-Assisted Synthesis Techniqueschemrxiv.orgacs.org

Microwave-assisted organic synthesis (MAOS) has proven to be a highly effective technique for accelerating the synthesis of N-aryl maleimides. rsc.org The primary advantage of using microwave irradiation is a dramatic reduction in reaction time compared to conventional heating methods. nih.gov

For example, the cyclization of N-(4-chloro)maleanilic acid to its corresponding maleimide was optimized under microwave conditions at 90°C, achieving completion in just 30 seconds. tandfonline.com This represents a 99% reduction in reaction time compared to the 60 minutes required with conventional heating, with a slight increase in yield from 70% to 73%. tandfonline.com Similarly, related compounds like N-phenylsuccinimide have been synthesized in moderate yields within four minutes using a domestic microwave oven in the absence of any solvent. nih.gov

| Compound | Method | Time | Temperature | Yield | Reference |

| N-(4-chlorophenyl)maleimide | Conventional Heating | 60 min | 60-70°C | 70% | tandfonline.com |

| N-(4-chlorophenyl)maleimide | Microwave Irradiation | 30 sec | 90°C | 73% | tandfonline.com |

| N-phenylsuccinimide | Microwave Irradiation | 4 min | N/A | 40-60% | nih.gov |

Environmentally Benign Solvent Systemsresearchgate.netgoogle.comacs.org

A key aspect of green chemistry is the replacement of volatile and toxic organic solvents with safer alternatives. researchgate.net Traditional syntheses of N-aryl maleimides often employ solvents like diethyl ether, chloroform, and acetic anhydride. mdpi.comsrce.hr Modern approaches seek to minimize or eliminate these substances.

Water is considered an ideal green solvent, and methods for synthesizing N-substituted maleimides in water have been developed. acs.org Furthermore, significant progress has been made in identifying bio-based solvents. For the synthesis of polyimides, which are structurally related polymers, solvents like Cyrene and DMI have been shown to be effective replacements for conventional toxic solvents without compromising the material's properties. plasticsengineering.org The ultimate green approach is to conduct reactions under solvent-free conditions, which is often achieved in conjunction with microwave heating or mechanical grinding techniques. tandfonline.comnih.gov

Catalyst-Free Methodologieschemrxiv.orgthapar.edu

Developing synthetic routes that avoid the need for catalysts is another goal of green chemistry, as it simplifies purification and reduces waste. While the cyclization step in N-aryl maleimide synthesis typically requires a catalyst, some catalyst-free alternatives exist. mdpi.com

The initial reaction between an aniline and maleic anhydride to form the maleamic acid intermediate is generally a spontaneous process that occurs at room temperature without a catalyst. tandfonline.com For the subsequent cyclization, direct thermal cyclodehydration can be performed at high temperatures (approaching 200°C), but this method carries the risk of causing polymerization of the maleimide product. google.com More recently, novel multi-component reactions have been designed to proceed without a catalyst under mild conditions. For instance, a catalyst-free, three-component synthesis of amidinomaleimides from azidomaleimides, secondary amines, and aldehydes has been reported. acs.org

Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues of this compound involves modifying the core structure to introduce new functional groups, thereby altering its chemical and biological properties. These modifications can be targeted at either the pyrrole-2,5-dione ring or the naphthalene (B1677914) ring system.

Introduction of α-Hydroxyphosphonate Moieties

The introduction of α-hydroxyphosphonate groups onto a molecule is a significant synthetic transformation, as these moieties are known to be important pharmacophores. The most common method for creating α-hydroxyphosphonates is the Pudovik reaction. nih.gov This reaction typically involves the nucleophilic addition of a dialkyl phosphite (B83602) to a carbonyl compound, such as an aldehyde or ketone, often in the presence of a catalyst.

To synthesize an α-hydroxyphosphonate derivative of this compound, a precursor containing an aldehyde group would be required. For instance, a formyl group could be introduced onto the naphthalene ring of the parent compound. This aldehyde-functionalized derivative would then serve as the substrate for the Pudovik reaction.

The reaction would proceed by reacting the aldehyde with a dialkyl phosphite, such as diethyl phosphite. A variety of catalysts can be employed to facilitate this transformation, ranging from base catalysts like diethylamine (B46881) to Lewis acids and green catalysts. nih.gov The general scheme for this proposed reaction is as follows:

Step 1: Synthesis of an Aldehyde Precursor (Illustrative) Formation of an aldehyde-substituted this compound.

Step 2: Pudovik Reaction The resulting aldehyde is then reacted with a dialkyl phosphite to yield the target α-hydroxyphosphonate derivative.

Different catalysts and conditions have been shown to be effective for the Pudovik reaction with various aromatic aldehydes, leading to high yields.

Table 1: Illustrative Conditions for the Pudovik Reaction on Aromatic Aldehydes

| Aldehyde Substrate | Phosphite Reagent | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Diethyl phosphite | Diethylamine (5 mol%) | Diethyl ether, 0 °C, 8h | High |

| 4-Chlorobenzaldehyde | Dimethyl phosphite | Tetramethylguanidine | Toluene | Good |

| Naphthalene-2-carbaldehyde | Diethyl phosphite | MoO2Cl2 | Solvent-free | Medium |

Modification with Fluoro and Trifluoromethyl Groups on Aromatic Rings

Incorporating fluorine or trifluoromethyl (CF3) groups into aromatic systems is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. There are two primary approaches to obtaining fluoro or trifluoromethyl derivatives of this compound.

The most direct method involves starting with a pre-functionalized precursor. In this approach, a fluorinated or trifluoromethyl-substituted 1-naphthylamine would be used as the starting material. This substituted amine is then condensed with maleic anhydride to form the corresponding N-substituted maleamic acid, which is subsequently cyclized via dehydration to yield the desired 1-(fluoro- or trifluoromethyl-naphthalen-1-yl)-1H-pyrrole-2,5-dione. tandfonline.comresearchgate.net This method offers excellent control over the position of the substituent.

The synthesis can be summarized in two steps:

Amine Acylation: Reaction of a substituted 1-naphthylamine with maleic anhydride.

Cyclization: Dehydration of the resulting maleanilic acid using reagents like acetic anhydride and sodium acetate. tandfonline.com

Alternatively, direct fluorination or trifluoromethylation of the parent this compound could be explored, though this often presents challenges in controlling the regioselectivity and may require harsh reaction conditions. Recent advancements have led to the development of reagents for trifluoromethylation that can be applied to various heterocyclic structures. bohrium.comrsc.org

Table 2: General Methods for Synthesis of N-Aryl Maleimides

| Aniline Derivative | Acylating Agent | Cyclization Conditions | Product |

|---|---|---|---|

| 4-Chloroaniline | Maleic Anhydride | Acetic Anhydride, Sodium Acetate, 60-70°C | N-(4-chlorophenyl)maleimide |

| Aniline | Maleic Anhydride | Ionic Liquid, 140°C | N-phenylmaleimide |

| 4-Fluoro-1-naphthylamine (proposed) | Maleic Anhydride | Acetic Anhydride, Sodium Acetate | 1-(4-fluoronaphthalen-1-yl)-1H-pyrrole-2,5-dione |

Challenges and Future Directions in Synthesis Efficiency and Sustainability

The synthesis of complex, functionalized molecules like the derivatives of this compound is often accompanied by challenges related to efficiency, cost, and environmental impact. Traditional methods for synthesizing N-aryl maleimides, for example, can require high temperatures and non-green solvents. researchgate.net

Current Challenges:

Harsh Reaction Conditions: Many condensation and cyclization reactions require high temperatures and prolonged reaction times, increasing energy consumption.

Purification: The separation of products from catalysts and byproducts can necessitate complex purification techniques like column chromatography, which uses large volumes of solvents.

Regioselectivity: Direct functionalization of the naphthalene ring can produce mixtures of isomers that are difficult to separate.

Future Directions and Sustainable Approaches: To address these challenges, modern synthetic chemistry is moving towards more efficient and sustainable practices.

Green Chemistry: The implementation of green chemistry principles is a key future direction. This includes the use of safer, renewable solvents, or performing reactions under solvent-free conditions. tandfonline.comresearchgate.net For instance, grinding methods and the use of microwave irradiation can significantly reduce reaction times and energy usage. tandfonline.com

Advanced Catalysis: There is a growing interest in developing novel catalytic systems that are more efficient and recyclable. This includes organocatalysis, photocatalysis, and electrochemical methods, which can offer milder reaction conditions and improved selectivity. rsc.orgchemrxiv.org

One-Pot Syntheses: Designing synthetic routes where multiple steps are performed in a single reaction vessel ("one-pot") can improve efficiency by reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. chemistryviews.org

By focusing on these future directions, the synthesis of this compound derivatives can become more efficient, cost-effective, and environmentally friendly, facilitating further research into their potential applications.

Chemical Reactivity and Mechanistic Studies of 1 Naphthalen 1 Yl 1h Pyrrole 2,5 Dione

Michael Addition Reactions

The electron-deficient double bond of the maleimide (B117702) ring in 1-(naphthalen-1-yl)-1H-pyrrole-2,5-dione makes it an excellent Michael acceptor, readily reacting with a variety of nucleophiles. However, in certain contexts, derivatives of the maleimide structure can also act as Michael donors.

Reactivity with Thiolate Substrates

The Michael addition of thiols to maleimides is a cornerstone of bioconjugation chemistry, valued for its high specificity and rapid kinetics under physiological conditions. researchgate.net The reaction involves the nucleophilic attack of a thiolate anion on one of the carbons of the maleimide double bond, forming a stable thioether linkage. nih.govnih.gov This process is highly dependent on pH, with optimal rates typically observed between pH 7 and 7.5, where a sufficient concentration of the reactive thiolate species is present without promoting significant hydrolysis of the maleimide ring. tocris.commdpi.com

N-aryl maleimides, such as this compound, are frequently employed as reagents for labeling proteins and other biomolecules at cysteine residues. acs.org The reaction is generally fast and efficient, leading to the formation of a succinimide (B58015) derivative. researchgate.net The kinetics and selectivity of this "thiol-maleimide click" reaction can be influenced by the solvent, the pKa of the thiol, and the specific substituents on the maleimide nitrogen. biorxiv.orgcolab.ws

Table 1: Factors Influencing Thiol-Maleimide Michael Addition

| Parameter | Effect on Reaction | Rationale |

| pH | Optimal around 7-7.5 | Balances thiolate formation with maleimide hydrolysis. tocris.com |

| Thiol pKa | Lower pKa thiols react faster | More acidic thiols generate the nucleophilic thiolate anion more readily. nih.gov |

| Solvent | Polar aprotic solvents can increase rates | Solvents like DMSO or DMF can stabilize charged intermediates. |

| N-Substituent | Electronic and steric effects | The naphthyl group influences the electrophilicity and accessibility of the double bond. |

Enantioselective Michael Addition as Michael Acceptors

This compound serves as a competent Michael acceptor in asymmetric synthesis, allowing for the stereocontrolled formation of carbon-carbon bonds. nih.gov Organocatalysis has emerged as a powerful tool for these transformations, utilizing chiral catalysts to induce enantioselectivity. Chiral primary amines, dipeptides, and their derivatives have been successfully used to catalyze the conjugate addition of nucleophiles like aldehydes and ketones to N-substituted maleimides. mdpi.comresearchgate.net

The general mechanism involves the catalyst activating the nucleophile (e.g., by forming a transient enamine with an aldehyde) and simultaneously activating the maleimide Michael acceptor, often through hydrogen bonding. nih.gov This dual activation within a chiral environment directs the nucleophilic attack to one face of the maleimide, resulting in an enantioenriched product. mdpi.com Studies on various N-aryl maleimides demonstrate that high yields and excellent enantioselectivities (up to 99% ee) can be achieved. mdpi.com

Table 2: Organocatalyzed Enantioselective Michael Addition to N-Aryl Maleimides

| Nucleophile | Catalyst Type | N-Aryl Maleimide | Yield (%) | Enantiomeric Excess (ee %) |

| Isobutyraldehyde | Chiral Thiourea | N-phenylmaleimide | >97 | 99 |

| Propanal | α,β-Dipeptide / NaOH | N-phenylmaleimide | 80 | 72 |

| Cyclohexanone | Chiral Primary Amine | N-(4-methoxyphenyl)maleimide | 98 | 99 |

(Data compiled from representative examples in the literature for similar N-aryl maleimides). mdpi.commdpi.com

Asymmetric Michael Addition using α-Aminomaleimides as Michael Donors

While maleimides typically function as electrophiles, their role can be reversed, allowing them to act as nucleophilic Michael donors. acs.orgnih.gov This is achieved by introducing an activating group, such as an amino group, at the α-position of the maleimide ring. These α-aminomaleimides can then participate in asymmetric Michael additions to suitable acceptors, like nitroolefins. acs.orgnih.gov

This transformation is effectively catalyzed by bifunctional organocatalysts, particularly those derived from Cinchona alkaloids. acs.org The catalyst's basic site (e.g., the quinuclidine (B89598) nitrogen) deprotonates the α-aminomaleimide, generating the nucleophile, while other functionalities on the catalyst guide the stereochemical outcome of the addition. acs.org Density functional theory (DFT) studies have indicated that sterically bulky N-substituents on the maleimide can enhance stereocontrol. nih.gov This reaction provides a novel pathway to highly functionalized, chiral maleimide-containing compounds. acs.org

Table 3: Asymmetric Michael Addition of α-Aminomaleimides to β-Nitrostyrene

| Catalyst | N-Substituent on Maleimide | Yield (%) | Enantiomeric Excess (ee %) |

| Takemoto's Catalyst | Isobutyl | 78 | 94 |

| Cinchona Alkaloid Derivative | Benzyl | 78 | 92 |

| Cinchona Alkaloid Derivative | Methyl | 86 | 76 |

(Data sourced from studies on various N-substituted α-aminomaleimides). acs.orgnih.gov

Cycloaddition Reactions

The double bond of the this compound ring is also a reactive participant in cycloaddition reactions, most notably as a dienophile in Diels-Alder reactions.

Diels-Alder Cycloadditions

The electron-withdrawing nature of the two carbonyl groups makes the maleimide moiety a highly reactive dienophile in [4+2] Diels-Alder cycloadditions. nih.gov It readily reacts with electron-rich conjugated dienes, such as furan, cyclopentadiene, and butadiene, to form stable bicyclic adducts. researchgate.netrsc.org These reactions are typically thermally promoted and proceed with high stereospecificity.

Recently, the Diels-Alder reaction involving maleimides has been explored as an alternative bioconjugation strategy to the more common thiol-Michael addition. squarespace.comnih.gov In this approach, a diene is incorporated into a biomolecule (like an antibody), which is then reacted with a drug-linker containing a maleimide. This method has been shown to produce conjugates with enhanced stability in serum compared to their thiosuccinimide counterparts. squarespace.comnih.gov The reaction is often accelerated in aqueous media, making it suitable for biological applications. squarespace.com

Table 4: Representative Diels-Alder Reactions with N-Aryl Maleimides

| Diene | Dienophile | Conditions | Product |

| 2,5-Dimethylfuran | N-(4-chlorophenyl)maleimide | Toluene, Reflux | Bicyclic exo/endo adduct |

| Buta-1,3-diene (in situ) | N-phenylmaleimide | Toluene, >120 °C | Cyclohexene derivative |

| Cyclopentadiene-Antibody | Maleimide-Drug | Aqueous Buffer, 37 °C | Stable Antibody-Drug Conjugate |

(Information compiled from studies on N-phenyl and related N-aryl maleimides). researchgate.netrsc.orgsquarespace.com

Copper(II)-Mediated [3+2] Cycloaddition for Bioconjugation

While maleimides are exceptionally versatile, their participation in copper(II)-mediated [3+2] cycloadditions for bioconjugation is not a well-documented or standard reaction pathway. The premier example of a copper-catalyzed cycloaddition in bioconjugation is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click chemistry" reaction. Molecules intended for bioconjugation are often designed to be multifunctional, potentially carrying a maleimide for reaction with thiols and a separate alkyne or azide (B81097) group for CuAAC. In such cases, the maleimide itself does not participate in the cycloaddition. The reactivity of the maleimide double bond is overwhelmingly directed towards Michael additions and [4+2] Diels-Alder reactions.

Hydrolytic Pathways

The chemical stability of the succinimide ring in this compound, particularly when incorporated into larger bioconjugates, is a critical factor influencing its application. The primary pathway affecting its stability is hydrolysis, which can proceed through different mechanisms depending on the specific chemical environment.

Thio-succinimide Ring Hydrolysis in N-Aryl Maleimide Conjugates

N-aryl maleimides, such as this compound, are extensively used in bioconjugation, particularly for linking therapeutic payloads to antibodies in antibody-drug conjugates (ADCs). This linkage is typically formed via a Michael addition reaction between a cysteine residue on the antibody and the maleimide, resulting in a thio-succinimide bond. nih.govrsc.org

Studies have shown that the rate of this stabilizing hydrolysis can be influenced by substituents on the maleimide linker. nih.gov For instance, the introduction of groups that can act as a general base catalyst near the succinimide ring can accelerate the hydrolysis process. nih.gov

Table 1: Factors Influencing Thio-succinimide Ring Hydrolysis

| Factor | Effect on Hydrolysis | Rationale |

|---|---|---|

| pH | Increased rate at higher pH | Base-catalyzed mechanism facilitates ring opening. sci-hub.se |

| Local Chemical Environment | Substituents can accelerate hydrolysis | Groups capable of intramolecular catalysis increase the reaction rate. nih.gov |

| Temperature | Increased rate at higher temperatures | Provides activation energy for the hydrolysis reaction. nih.gov |

The hydrolysis transforms the succinimide into a stable succinamic acid, effectively preventing the undesired dissociation of the conjugate. researchgate.net This hydrolytic stabilization is a crucial consideration in the design of linkers for ADCs to ensure the payload remains attached until it reaches its target. rsc.orgsci-hub.se

Formation of N-Aryl Maleamic Acid

The hydrolysis of the this compound ring leads to the formation of the corresponding N-aryl maleamic acid, specifically (2Z)-4-((1-naphthalenyl)amino)-4-oxobut-2-enoic acid. This reaction represents the ring-opening of the maleimide structure.

The formation of N-aryl maleamic acids can also be seen as the first step in the synthesis of N-aryl maleimides. Typically, an arylamine (like 1-naphthylamine) is reacted with maleic anhydride (B1165640). This initial reaction opens the anhydride ring to form the maleamic acid intermediate. jocpr.com This intermediate is then subjected to a dehydration and cyclization step, often using acetic anhydride and a catalyst like sodium acetate (B1210297), to form the final N-aryl maleimide. jocpr.com

Therefore, the hydrolysis of this compound is the reverse of this cyclization step. Under aqueous conditions, particularly under basic or acidic catalysis, the imide bond is cleaved, leading to the formation of the corresponding maleamic acid. researchgate.net

Table 2: Synthesis vs. Hydrolysis

| Process | Reactants | Product | Conditions |

|---|---|---|---|

| Synthesis (Cyclization) | N-Aryl Maleamic Acid | N-Aryl Maleimide | Acetic Anhydride, Sodium Acetate, Heat jocpr.com |

| Hydrolysis (Ring-Opening) | N-Aryl Maleimide, Water | N-Aryl Maleamic Acid | Aqueous, often with acid or base catalysis |

Other Significant Reaction Pathways (e.g., Annulation Reactions)

Beyond hydrolysis, N-aryl maleimides can participate in various other reactions, including annulation reactions, which are crucial for the synthesis of complex heterocyclic structures. Annulation involves the formation of a new ring fused to the existing molecule.

Biological Activities and Structure Activity Relationship Sar Studies

Antimicrobial Activities

The antimicrobial potential of N-substituted maleimides, including 1-(naphthalen-1-yl)-1H-pyrrole-2,5-dione, has been a subject of scientific investigation. These studies explore their efficacy against various bacterial and fungal strains.

Pyrrole (B145914) derivatives have demonstrated a range of pharmacological uses, including antibacterial effects. nih.gov The core pyrrole structure is found in various biologically active compounds and is a key component in several commercially available drugs. nih.gov Studies on different pyrrole derivatives have shown notable activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, certain pyrrole-2-carboxamide derivatives have exhibited significant efficacy, with Minimum Inhibitory Concentration (MIC) values ranging from 1.05 to 12.01 μg/mL against various bacterial strains. nih.gov While specific data on the antibacterial efficacy of this compound is not extensively detailed in the provided search results, the general activity of related naphthalene (B1677914) derivatives against human pathogenic bacteria suggests potential. researchgate.net

Table 1: Antibacterial Activity of Selected Pyrrole Derivatives

| Compound | Test Organism | MIC (µg/mL) |

|---|---|---|

| Pyrrole-2-carboxamide derivative 1 | Gram-positive bacteria | 1.05 - 12.01 |

| Pyrrole-2-carboxamide derivative 2 | Gram-negative bacteria | 1.05 - 12.01 |

This table presents data for related pyrrole compounds to illustrate the potential antibacterial efficacy of this class of molecules.

N-substituted maleimides have shown promising antifungal properties. researchgate.netijpsdronline.comresearchgate.netijpsdronline.com Research indicates that these compounds can exhibit strong antifungal effects, with some derivatives showing Minimum Inhibitory Concentrations (MICs) in the range of 0.5-4 µg/ml. researchgate.net The antifungal activity is often dependent on the nature of the substituent on the nitrogen atom of the maleimide (B117702) ring. researchgate.net For example, a series of N-substituted maleimide derivatives incorporating an imidazole (B134444) moiety demonstrated significant activity against pathogenic fungi such as Candida albicans, Aspergillus fumigatus, Aspergillus niger, and Aspergillus oryzae. ijpsdronline.comresearchgate.netijpsdronline.com The hydrophobicity of the N-substituents has been associated with their antifungal activity. researchgate.net

Table 2: Antifungal Activity of N-Substituted Maleimide Derivatives

| Compound Type | Fungal Species | Activity |

|---|---|---|

| Neutral maleimides | Various fungi | MICs in the 0.5-4 µg/ml range researchgate.net |

| N-(2-benzimidazole)-3,4-dimethylmaleimide | Sclerotinia sclerotiorum | MIC of 0.01 μg/mL researchgate.net |

This table provides examples of the antifungal efficacy of related N-substituted maleimides.

The structure of the substituent on the nitrogen atom of the maleimide ring plays a crucial role in determining the antifungal activity. researchgate.netmdpi.com Structure-activity relationship (SAR) studies have revealed that the hydrophobicity of the N-substituents is a key factor influencing their antifungal efficacy. researchgate.net For instance, in a series of N-phenyl, N-aryl, and N-phenylalkyl maleimides, neutral compounds displayed relatively strong antifungal effects. researchgate.net Furthermore, modifications on the maleimide ring itself, such as the presence of methyl or chloro groups, can also impact the activity. researchgate.net Studies on N-amino-maleimide derivatives showed that the substituents on the maleimide ring had a significant effect on the antifungal activity, with certain chlorinated compounds exhibiting more potent and broad-spectrum activity. mdpi.com The presence of the N-substituent itself is critical, as an unsubstituted maleimide showed poor antifungal activity. mdpi.com

Antioxidant Properties and Mechanisms

The antioxidant potential of chemical compounds is a significant area of research due to the role of oxidative stress in various diseases.

The antioxidant activity of a molecule is related to its ability to donate electrons to neutralize free radicals. This property can be theoretically predicted by examining the molecule's frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov A smaller HOMO-LUMO energy gap (ΔE) generally indicates higher reactivity and a greater propensity for electron transfer, which is consistent with potential antioxidant activity. nih.govresearchgate.net Compounds with a tendency to donate electrons, a characteristic of antioxidants, often exhibit a smaller HOMO-LUMO gap. nih.gov For instance, studies on other heterocyclic compounds have shown that those with lower ΔE values are more effective antioxidants. researchgate.net While specific calculations for this compound were not found, the general principle suggests that its electronic structure, particularly the HOMO-LUMO gap, would be a key determinant of its antioxidant capacity. mdpi.comresearchgate.net

Cholesterol Absorption Inhibition and Anti-Atherosclerosis Potential

Atherosclerosis, a condition driven by the accumulation of lipids in the arterial intima, is a major cause of cardiovascular disease. nih.gov Inhibiting cholesterol absorption is a key therapeutic strategy to manage this condition. nih.govmdpi.comyoutube.com

Research into 1H-pyrrole-2,5-dione derivatives has identified them as potential cholesterol absorption inhibitors. nih.gov One study synthesized a series of these compounds and found that a particular derivative exhibited stronger in vitro cholesterol absorption inhibitory activity than the commercial drug ezetimibe. nih.gov This compound was also shown to inhibit the accumulation of lipids in macrophages, thereby suppressing the formation of foam cells, a critical step in the development of atherosclerotic plaques. nih.gov Furthermore, it reduced the secretion of inflammatory markers such as LDH, MDA, TNF-α, and ROS in a concentration-dependent manner. nih.gov These findings suggest that this compound, as a member of this class of compounds, could have significant potential in the prevention and treatment of atherosclerosis by inhibiting cholesterol absorption and reducing the associated inflammatory responses. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-(2-benzimidazole)-3,4-dimethylmaleimide |

| Ezetimibe |

| Lactic acid dehydrogenase (LDH) |

| Malondialdehyde (MDA) |

| Tumor necrosis factor-alpha (TNF-α) |

| Reactive oxygen species (ROS) |

| Candida albicans |

| Aspergillus fumigatus |

| Aspergillus niger |

| Aspergillus oryzae |

| Sclerotinia sclerotiorum |

| Staphylococcus aureus |

| Bacillus subtilis |

Inhibition of Lipid Accumulation in Macrophages

Research into a series of 1H-pyrrole-2,5-dione derivatives has identified their potential as cholesterol absorption inhibitors. nih.gov The accumulation of lipids within macrophages is a critical step in the development of atherosclerosis, leading to the formation of foam cells. nih.govaging-us.com Studies have demonstrated that certain triterpenoids can inhibit the formation of lipid droplets in macrophages. researchgate.net Specifically, within a series of synthesized 1H-pyrrole-2,5-dione derivatives, a lead compound designated as "compound 20" was found to effectively inhibit the accumulation of lipids in macrophages. nih.gov This inhibitory action is crucial, as it points to the therapeutic potential of this chemical class in preventing conditions associated with lipid-laden macrophages. nih.govmdpi.com The mechanism behind this is suggested to be the inhibition of cholesterol absorption, which directly impacts the cell's ability to store excess lipids. nih.gov

Suppression of Foam Cell Formation and Inflammatory Response

The excessive accumulation of lipids in macrophages leads to their transformation into foam cells, a hallmark of atherosclerotic plaques. nih.gov The 1H-pyrrole-2,5-dione derivative, compound 20, has been shown to suppress the formation of these macrophage-derived foam cells. nih.gov This suppression is a direct consequence of its activity as a cholesterol absorption inhibitor. nih.gov

Beyond its effects on lipid metabolism, this class of compounds also demonstrates significant anti-inflammatory properties. The inflammatory response in macrophages contributes to the progression of atherosclerosis. nih.govmdpi.com Treatment with compound 20 resulted in a concentration-dependent reduction in the secretion of several key inflammatory and oxidative stress markers. nih.gov This indicates that 1H-pyrrole-2,5-dione derivatives can mitigate the inflammatory environment associated with foam cell formation. nih.gov

Table 1: Effect of Compound 20 on Macrophage Secretions

| Marker | Effect |

|---|---|

| Lactate Dehydrogenase (LDH) | Reduced Secretion |

| Malondialdehyde (MDA) | Reduced Secretion |

| Tumor Necrosis Factor-alpha (TNF-α) | Reduced Secretion |

| Reactive Oxygen Species (ROS) | Reduced Secretion |

Data sourced from a study on 1H-pyrrole-2,5-dione derivatives. nih.gov

Antiviral Activities (e.g., Anti-HIV-1)

While direct studies on the antiviral activity of this compound are not extensively detailed in the provided research, investigations into structurally related compounds provide insights into its potential. A study on N-substituted pyrrole derivatives identified a compound, NSPD-12m, that exhibits potent anti-HIV-1 activity. researchgate.net The mechanism of this derivative involves targeting the gp41 transmembrane subunit of the HIV envelope glycoprotein, thereby inhibiting viral entry into the host cell. researchgate.net Another study synthesized a series of 4-(naphthalen-1-yl)-1,2,5-thiadiazol-3-hydroxyl derivatives designed as novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Several of these analogues showed moderate inhibitory activity against wild-type HIV-1 replication. nih.gov These findings suggest that the combination of a naphthalene moiety and a heterocyclic ring, a core feature of this compound, is a promising scaffold for the development of antiviral agents.

Other Reported Biological Activities (e.g., Anticancer, Anti-inflammatory, Enzyme Inhibition)

The naphthalene and pyrrole moieties are present in many compounds with diverse biological activities. nih.govnih.gov

Anticancer Activity : Naphthalene derivatives have been investigated for their anticancer properties. rsc.orgnih.gov For instance, certain naphthalene-substituted triazole spirodienones displayed potent antiproliferative activity against cancer cell lines such as MDA-MB-231, Hela, and A549. nih.gov Similarly, a new ligand, 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, and its metal complexes were evaluated for anticancer activities against human colon adenocarcinoma (HT29) and human lung (A549) cancer cell lines, with some complexes showing potential activity. mdpi.comnih.gov Another study on a 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, which contains the dione-pyrrole structure, showed significant anti-proliferative activity against the A549 lung cancer cell line. waocp.org

Anti-inflammatory Activity : As mentioned previously, 1H-pyrrole-2,5-dione derivatives can reduce the secretion of inflammatory markers like TNF-α. nih.gov Furthermore, a study focused on 1-methyl-1H-pyrrole-2,5-dione derivatives identified them as highly potent and selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a common strategy for anti-inflammatory drugs. nih.gov

Enzyme Inhibition : The anti-inflammatory effects of 1H-pyrrole-2,5-dione derivatives are linked to their ability to inhibit enzymes. Specifically, they have been identified as potent inhibitors of the COX-2 isozyme. nih.gov One lead compound from this class, MPO-0029, demonstrated a COX-2 IC50 value of 6.0 nM and a high selectivity index (>168) over COX-1, making it more potent and selective than the reference drug celecoxib. nih.gov

Target Identification and Mechanism of Action Studies

The primary mechanism of action identified for the 1H-pyrrole-2,5-dione class in the context of atherosclerosis is its function as a cholesterol absorption inhibitor. nih.gov This action prevents the lipid accumulation that leads to foam cell formation. nih.gov

For their anti-inflammatory effects, the target has been identified as the cyclooxygenase-2 (COX-2) enzyme. nih.gov By selectively inhibiting COX-2, these compounds block the production of prostaglandins, which are key mediators of inflammation. nih.gov

In the context of potential antiviral activity, studies on related N-substituted pyrrole derivatives suggest that the target could be viral proteins essential for entry into host cells, such as the HIV-1 gp41 protein. researchgate.net

Computational Docking Studies for Ligand-Protein Interactions

Molecular docking studies have been instrumental in understanding the interaction of 1H-pyrrole-2,5-dione derivatives with their biological targets. To elucidate the basis for their potent and selective COX-2 inhibition, docking experiments were performed. nih.gov These studies revealed that a lead compound (9d) had stronger binding interactions with the COX-2 isozyme compared to the COX-1 isozyme. nih.gov This theoretical support complements the experimental data and explains the observed selectivity. nih.gov

In a separate study, computational simulations for a closely related compound, 2,5-Dimethyl-1-(naphthalen-1-yl)-1H-Pyrrole, were conducted to investigate its binding affinity towards Bovine Serum Albumin (BSA), indicating spontaneous binding in the active position of the protein. researchgate.net Docking studies of other, different naphthalene-pyrrole derivatives have also been performed against targets like anaplastic lymphoma kinase and HIV-1 reverse transcriptase, demonstrating the utility of this approach in identifying potential ligand-protein interactions for this general class of compounds. nih.govmdpi.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ezetimibe |

| Lactate Dehydrogenase (LDH) |

| Malondialdehyde (MDA) |

| Tumor Necrosis Factor-alpha (TNF-α) |

| 4-(naphthalen-1-yl)-1,2,5-thiadiazol-3-hydroxyl |

| 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide |

| Celecoxib |

| 2,5-Dimethyl-1-(naphthalen-1-yl)-1H-Pyrrole |

Applications in Materials Science and Bioconjugation

Polymerization Studies

The maleimide (B117702) group is a versatile monomer for various polymerization reactions, and the presence of the naphthalen-1-yl substituent can impart unique photophysical and thermal properties to the resulting polymers.

N-substituted maleimides can be incorporated into π-conjugated polymer backbones. researchgate.net These polymers are of significant interest for their electro-optic properties, including electrical conductivity and electroluminescence. researchgate.net The copolymerization of N-substituted maleimides with other aromatic monomers, such as phenylene or thienylene units, has been achieved through methods like Suzuki-Miyaura and Yamamoto coupling polymerizations. researchgate.net The resulting copolymers often exhibit strong photoluminescence. researchgate.net The incorporation of the naphthalen-1-yl group from 1-(naphthalen-1-yl)-1H-pyrrole-2,5-dione into such polymers could lead to materials with tailored electronic and optical properties, potentially useful in organic electronics. mdpi.com

Naphthalimide derivatives themselves are known to be excellent building blocks for fluorescent materials due to their high electron affinity, stability, and unique photophysical properties. researchgate.net Copolymers of naphthalimide derivatives with monomers like methyl methacrylate (B99206) have been synthesized, resulting in polymers with intense and stable fluorescence. researchgate.net

Donor-acceptor (D-A) copolymers are a critical class of materials in organic electronics. The maleimide unit can act as an acceptor moiety. When copolymerized with various aromatic comonomers (donors), it can form D-A copolymers with low band gaps. researchgate.net The electronic properties of these copolymers can be tuned by altering the donor and acceptor units. Polymers based on bis-(2-thienyl)maleimide, for instance, have been investigated for photovoltaic applications. researchgate.net The naphthalimide core is also a well-known electron acceptor. researchgate.net Naphthalene (B1677914) diimide-based π-conjugated polymers are among the most studied for electron transport due to their excellent electronic properties. nih.gov The combination of the maleimide acceptor with the large, electron-rich naphthalene system in this compound could lead to novel D-A copolymers with interesting charge-transfer characteristics.

Table 1: Potential Polymerization Reactions Involving N-Aryl Maleimide Structures

| Polymerization Type | Comonomers | Potential Properties of Resulting Polymer | Reference |

|---|---|---|---|

| Free Radical Polymerization | Vinyl monomers (e.g., Styrene, Methyl Methacrylate) | High thermal stability, specific optical properties. | specificpolymers.comekb.eg |

| Diels-Alder Polymerization | Dienes (e.g., Furan derivatives) | Thermoreversible networks, self-healing materials. | specificpolymers.com |

| Stille Coupling | Organotin reagents | π-conjugated polymers for organic electronics. | researchgate.net |

| Suzuki Coupling | Boronic acids/esters | π-conjugated polymers with tunable optoelectronic properties. | researchgate.net |

Bioconjugation Strategies

The high reactivity of the maleimide double bond towards thiol groups makes it a widely used tool for bioconjugation, enabling the labeling and modification of peptides and proteins. researchgate.netacs.org

While maleimides are most commonly used for cysteine modification, recent strategies have explored their use for N-terminal modification of proteins. chemrxiv.org One such method involves a copper(II)-mediated [3+2] cycloaddition reaction between a maleimide and an in situ-generated azomethine ylide at the N-terminus of a peptide or protein. chemrxiv.org This approach allows for the attachment of various functionalities to different N-terminal amino acids under mild, aqueous conditions. chemrxiv.org The use of N-aryl maleimides, such as this compound, in these reactions could be advantageous, as N-aryl substitution has been shown to increase the reaction rate with thiols and influence the stability of the resulting conjugate. mdpi.com

It has been observed that the conjugation of maleimides to N-terminal cysteines can lead to a side reaction forming a six-membered thiazine (B8601807) ring, particularly at neutral or basic pH. nih.gov This rearrangement is influenced by the amino acid adjacent to the N-terminal cysteine and the N-substituent of the maleimide. nih.gov Such reactivity would need to be considered when using this compound for N-terminal labeling.

The development of prosthetic groups for the fluorine-18 (B77423) (¹⁸F) radiolabeling of biomolecules is crucial for positron emission tomography (PET). nih.gov Maleimide derivatives are attractive for this purpose due to their ability to selectively react with thiol groups in peptides and proteins. nih.govacs.org ¹⁸F-labeled N-aryl maleimides, such as N-(p-[¹⁸F]fluorophenyl)maleimide, have been synthesized and used for labeling monoclonal antibodies.

The synthesis of ¹⁸F-labeled maleimide prosthetic groups, like N-[6-(4-[¹⁸F]fluorobenzylidene)aminooxyhexyl]maleimide ([¹⁸F]FBAM) and N-[2-(4-[¹⁸F]fluoro-N-methylbenzenesulfonamido)ethyl]maleimide ([¹⁸F]FBSEM), has been reported. researchgate.netresearchgate.net These reagents allow for the mild and selective ¹⁸F labeling of thiol-containing biomolecules. researchgate.net Developing an ¹⁸F-labeled version of this compound could provide a novel PET imaging agent, with the naphthalene group potentially influencing its pharmacokinetic properties. The faster reaction kinetics of N-aryl maleimides are particularly desirable for time-sensitive applications like ¹⁸F-radiolabelling. mdpi.com

Table 2: Comparison of Maleimide-Based Bioconjugation Strategies

| Strategy | Target Residue | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Thiol-Maleimide Michael Addition | Cysteine | Michael Addition | Highly selective for thiols at pH 7-7.5; widely used for protein labeling. | researchgate.netlifetein.com |

| Copper(II)-mediated N-terminal Modification | N-terminal amino acid | [3+2] Cycloaddition | Utilizes commercially available maleimides; high N-terminal selectivity. | chemrxiv.org |

| ¹⁸F-Radiolabelling | Cysteine | Michael Addition | Enables PET imaging of biomolecules; requires rapid reaction kinetics. | nih.govresearchgate.net |

Development of Functional Materials (e.g., for Electronic Devices, Sensors)

The photophysical properties of the naphthalimide core make it a valuable component in the design of functional materials. mdpi.comresearchgate.net Naphthalimide derivatives are known for their strong fluorescence, high quantum yields, and good photostability, with their emission being sensitive to the surrounding environment. mdpi.comrsc.org These properties have led to their use in various applications, including fluorescent sensors. mdpi.comnih.gov

Naphthalimide-based fluorescent sensors have been developed for the detection of various analytes, including metal ions (e.g., Cu²⁺, Fe³⁺) and anions (e.g., CN⁻), as well as for sensing pH. nih.govrsc.orgrsc.org The incorporation of a this compound unit into a polymer or onto a nanoparticle could lead to novel sensory materials. For example, a naphthalimide-functionalized silica (B1680970) nanoparticle system has been shown to act as a bifunctional sensor for both the detection and adsorption of Cu²⁺ ions in aqueous solutions. rsc.org

In the realm of electronic devices, naphthalene diimide (NDI)-based conjugated polymers are well-regarded for their n-type semiconducting behavior, making them suitable for use in organic field-effect transistors (OFETs) and as non-fullerene acceptors in organic photovoltaics. nih.gov The electronic properties of these materials are highly dependent on their molecular structure and solid-state packing. nih.gov While this compound is not an NDI, the presence of the large π-system of the naphthalene group attached to the maleimide core could be exploited in the design of new functional polymers for organic electronics. researchgate.netmdpi.com

Future Research Directions and Potential Impact

Exploration of Novel Synthetic Routes and Catalyst Systems

While traditional methods for synthesizing N-aryl maleimides involve the condensation of an amine with maleic anhydride (B1165640) followed by cyclodehydration, future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies. mdpi.comresearchgate.net

Modern Catalytic Approaches:

Organocatalysis: N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for the atroposelective synthesis of N-aryl imides under mild conditions. chemrxiv.org Future work could adapt these NHC-catalyzed methods for the asymmetric synthesis of sterically hindered 1-(naphthalen-1-yl)-1H-pyrrole-2,5-dione derivatives, providing access to enantiomerically pure compounds with potential applications in chiral materials or as specific biological probes.

Metal-Catalyzed Reactions: Palladium- and ruthenium-catalyzed reactions offer efficient routes to polysubstituted maleimides. organic-chemistry.org Research into palladium-catalyzed cyclization of alkynes with isocyanides or C-C bond activation of cyclopropenones could yield novel synthetic pathways to substituted naphthalenyl maleimides. organic-chemistry.org

Green Chemistry: The development of environmentally benign catalyst systems, such as magnetic nanocatalysts, presents a promising avenue for the synthesis of N-aryl maleimides. researchgate.net These catalysts facilitate easier product separation and catalyst recycling, aligning with the principles of green chemistry.

Future synthetic explorations could focus on diversifying the core structure through these advanced catalytic methods, as summarized in the table below.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| NHC-Catalyzed Amidation | Mild conditions, atroposelective control | Synthesis of chiral derivatives of this compound. chemrxiv.org |

| Palladium-Catalyzed Cyclization | High efficiency, access to polysubstituted derivatives | Creating substituted analogs by varying alkyne and isocyanide precursors. organic-chemistry.org |

| Magnetic Nanocatalysis | Green, recyclable, efficient | Optimizing reaction conditions for sustainable, large-scale synthesis. researchgate.net |

| Photocatalysis & Electrochemistry | Sustainable, novel reaction pathways | Exploring light or electricity-driven annulation reactions involving the maleimide (B117702) core. rsc.orgbohrium.com |

Advanced Mechanistic Investigations using Computational and Experimental Methods

A deeper understanding of the reaction mechanisms and electronic properties of this compound is crucial for its rational application. Future research should employ a synergistic approach combining computational modeling and experimental validation.

Computational Studies:

Density Functional Theory (DFT): DFT calculations can elucidate structural parameters, vibrational frequencies, and electronic properties. Future studies could model the transition states of its reactions, such as the thiol-Michael addition, to understand reactivity. acs.org

Molecular Docking: In the context of drug design, molecular docking simulations can predict the binding modes and affinities of the compound and its derivatives with biological targets like protein kinases or enzymes. mdpi.com This can help identify key interactions and guide the design of more potent analogs.

Experimental Techniques:

Spectroscopic Analysis: Advanced NMR techniques (e.g., HMQC, HMBC) and X-ray crystallography can confirm the structures of new derivatives and provide insights into their stereochemistry. nih.gov

Kinetic Studies: Investigating the kinetics of reactions, such as its conjugation with thiols, is vital, particularly for its use in bioconjugation. acs.orgnih.gov Studies have shown that N-aryl maleimides can exhibit faster reaction rates and different hydrolysis stability compared to N-alkyl maleimides, which is a critical factor for applications like antibody-drug conjugates (ADCs). mdpi.comkinampark.comnih.gov

Deepening SAR Understanding for Targeted Drug Design

The this compound scaffold is a promising starting point for drug discovery. Future research should focus on systematic Structure-Activity Relationship (SAR) studies to optimize its biological activity against specific targets.

The pyrrole-2,5-dione moiety is present in various compounds with demonstrated biological activities, including anticancer, anti-inflammatory, and cholesterol absorption inhibition. nih.govresearchgate.netnih.govnih.gov The naphthalene (B1677914) group is also a key pharmacophore in many inhibitors, including those targeting kinases. acs.orgtandfonline.com

Future SAR studies should explore:

Naphthalene Ring Substitution: Introducing various substituents (e.g., hydroxyl, methoxy, halo, trifluoromethyl) at different positions on the naphthalene ring to probe interactions within a biological target's binding pocket. This can modulate properties like lipophilicity, hydrogen bonding capacity, and metabolic stability. acs.orgacs.org

Maleimide Ring Modification: While substitution on the maleimide double bond can be challenging, exploring 3,4-disubstituted derivatives could lead to compounds with novel reactivity and selectivity.

Scaffold Hopping: Replacing the naphthalene ring with other aromatic or heteroaromatic systems while retaining the maleimide core to discover new chemotypes with improved properties. acs.org

Expansion into New Therapeutic Areas

Building on the known biological activities of related structures, this compound and its future derivatives could be investigated for a range of new therapeutic applications.

Oncology: Naphthalene-based compounds have been investigated as inhibitors of Sphingosine Kinase 2 (SphK2) and VEGFR-2, which are implicated in cancer. acs.orgnih.gov SAR campaigns could be directed at developing potent and selective inhibitors based on this scaffold. Maleimide derivatives have also shown promise as GSK-3β inhibitors for breast cancer. nih.gov

Infectious Diseases: The pyrrole (B145914) core is a feature of many compounds with antimicrobial and antifungal properties. nih.govijpsdronline.comijpsdronline.com New derivatives could be screened against a panel of pathogenic bacteria and fungi, including drug-resistant strains.

Inflammatory and Metabolic Diseases: Derivatives of 1H-pyrrole-2,5-dione have been identified as cholesterol absorption inhibitors and have shown anti-inflammatory activity. nih.govnih.gov This suggests potential applications in treating atherosclerosis and other inflammatory conditions.

Development of Advanced Materials with Tunable Properties

The maleimide group is highly versatile in polymer science due to its ability to undergo various polymerization and cycloaddition reactions. nih.gov This opens up significant opportunities for using this compound as a functional monomer.

Future research in this area could focus on:

High-Performance Polymers: Incorporating the rigid and bulky naphthalene group into a polymer backbone via radical polymerization of the maleimide double bond could lead to materials with high thermal stability and specific mechanical properties. scientific.netresearchgate.net

Optoelectronic Materials: The conjugated π-systems of the naphthalene and maleimide moieties suggest potential for creating polymers with interesting optical and electronic properties, such as photoluminescence, for use in sensors or organic electronics. researchgate.net

Tunable Copolymers: Copolymerization with other monomers like styrenes or acrylates could yield materials with precisely tunable properties, such as glass transition temperature (Tg) and refractive index, making them suitable for applications like photoresists or zero-birefringence polymers. digitellinc.comnih.gov

Remendable and Responsive Materials: The maleimide group can participate in reversible Diels-Alder reactions, which could be exploited to create self-healing or thermally responsive polymers. researchgate.net

Integration of AI and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and design of new molecules. Integrating these computational tools can significantly accelerate research on this compound and its analogs.

Potential applications include:

Predictive Modeling: ML models can be trained on existing data to predict the biological activities (e.g., kinase inhibition, cytotoxicity) or material properties (e.g., glass transition temperature, solubility) of novel, hypothetical derivatives. specialchem.commdpi.comresearchgate.net This allows for the virtual screening of vast chemical spaces to prioritize the synthesis of the most promising candidates.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired properties such as high binding affinity to a specific target or enhanced thermal stability.

Uncertainty Quantification: Advanced ML methods can provide uncertainty estimates for their predictions, helping researchers gauge the reliability of in silico results and make more informed decisions about which compounds to synthesize and test experimentally. nih.gov Transfer learning can also be employed to predict multiple polymer properties even with limited datasets. arxiv.org

By combining high-throughput virtual screening with targeted synthesis and testing, the timeline for developing new drugs and materials based on this versatile chemical scaffold can be dramatically reduced.

Q & A

Q. What are the optimal synthetic routes for 1-(naphthalen-1-yl)-1H-pyrrole-2,5-dione, and how do reaction conditions influence yield?

The compound is commonly synthesized via a multi-step process. A high-yield method (94%) involves reacting 2,2,3,3,3-pentafluoropropylamine hydrochloride with sodium nitrite at 0°C, followed by coupling with N-(1-naphthalenyl)maleimide at 20°C for 73 hours, and final treatment with trifluoroacetic acid . Alternative routes include the Paal-Knorr method using iodine as a catalyst in tetrahydrofuran, which requires refluxing for 6 hours and purification via recrystallization from methanol . Key variables affecting yield include temperature control, catalyst selection, and reaction time.

Q. How should researchers handle safety and storage of this compound given its hazard profile?

The compound is classified under hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Proper storage involves sealing in a dry environment at room temperature. Personal protective equipment (PPE), including gloves and goggles, is mandatory during handling. Waste disposal should follow protocols for organic compounds with aromatic backbones to prevent environmental contamination .

Q. What purification techniques are recommended for isolating this compound?

Column chromatography using silica gel and dichloromethane/hexane eluents is effective for initial purification. Recrystallization from methanol or ethanol can further enhance purity, particularly for removing unreacted maleimide derivatives .

Advanced Research Questions

Q. How do computational studies reconcile discrepancies between experimental and theoretical molecular geometries?

Quantum chemical calculations (e.g., Roothan Hartree-Fock with a 6–31 G(d,p) basis set) reveal that bond lengths and angles in the solid state deviate by ≤0.023 Å and ≤1° from calculated values, respectively. For example, the C9–C8–N1–C1 dihedral angle in the crystal structure (86.11°) differs from the computational ideal (91.82°) due to steric packing effects. Such analyses guide corrections for crystallographic data interpretation .

Q. What spectroscopic methods are most effective for characterizing this compound’s structural features?

FT-IR spectroscopy identifies key functional groups, such as carbonyl stretches (observed at ~1700 cm⁻¹) and aromatic C–H bending modes. NMR (¹H and ¹³C) is critical for confirming regioselectivity in the naphthalene-pyrrole linkage. Mass spectrometry (HRMS) validates molecular weight (223.23 g/mol) and fragmentation patterns .

Q. How can researchers resolve contradictions in reported reaction yields for analogous pyrrole derivatives?

Discrepancies often arise from solvent polarity, catalyst loading, or substrate purity. For example, Pd/C-mediated reductions of nitro groups in related compounds require strict anhydrous conditions to achieve >90% yields, whereas moisture contamination can reduce efficiency by 30–40% . Systematic optimization via Design of Experiments (DoE) is recommended.

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they affect material properties?

X-ray diffraction studies reveal weak C–H···π interactions between the pyrrole ring and adjacent naphthalene moieties (distance: 3.78 Å, angle: 159°). These interactions influence melting points and solubility, making the compound suitable for applications in organic semiconductors or supramolecular assemblies .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.